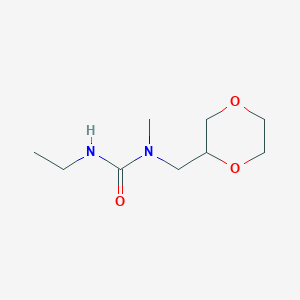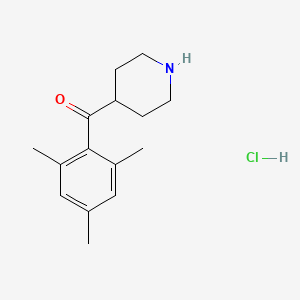![molecular formula C11H17Br B2793279 8-(Bromomethyl)dispiro[3.1.36.14]decane CAS No. 182876-26-2](/img/structure/B2793279.png)
8-(Bromomethyl)dispiro[3.1.36.14]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)dispiro[3.1.36.14]decane is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. This compound is a member of the spirocyclic family of compounds and is known for its ability to interact with biological systems, making it a promising candidate for use in drug development and other biomedical applications.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)dispiro[3.1.36.14]decane involves its ability to interact with biological systems, particularly with enzymes and proteins involved in cellular signaling pathways. Studies have shown that this compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately inducing cell death.
Biochemical and Physiological Effects:
Studies have shown that 8-(Bromomethyl)dispiro[3.1.36.14]decane can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In neurological research, 8-(Bromomethyl)dispiro[3.1.36.14]decane has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(Bromomethyl)dispiro[3.1.36.14]decane in lab experiments is its ability to interact with biological systems, making it a promising candidate for the development of new drugs and therapies. However, one limitation is that the synthesis of this compound can be complex and time-consuming, making it difficult to produce large quantities for use in experiments.
Orientations Futures
There are several potential future directions for the study of 8-(Bromomethyl)dispiro[3.1.36.14]decane. One area of research could focus on optimizing the synthesis method to increase yield and purity of the final product. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, research could also focus on developing new derivatives of this compound with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of 8-(Bromomethyl)dispiro[3.1.36.14]decane involves several steps, including the reaction of 1,4-dioxaspiro[4.5]decane with bromine to produce 8-bromodioxaspiro[4.5]decane. This compound is then reacted with sodium hydride and 1,3-dibromopropane to yield 8-(Bromomethyl)dispiro[3.1.36.14]decane. This method has been optimized and improved over time to increase yield and purity of the final product.
Applications De Recherche Scientifique
8-(Bromomethyl)dispiro[3.1.36.14]decane has been studied extensively for its potential applications in drug development, particularly in the field of cancer research. Studies have shown that this compound has the ability to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been investigated for its potential use in the treatment of neurological disorders and as an antimicrobial agent.
Propriétés
IUPAC Name |
8-(bromomethyl)dispiro[3.1.36.14]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCDLDKLQLLKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)dispiro[3.1.36.14]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

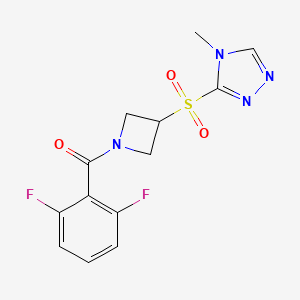
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)
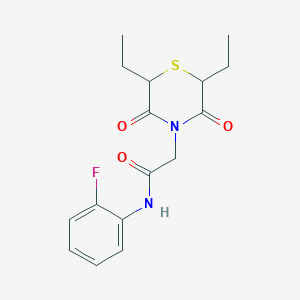
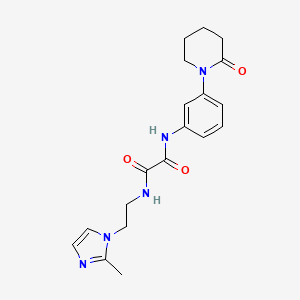
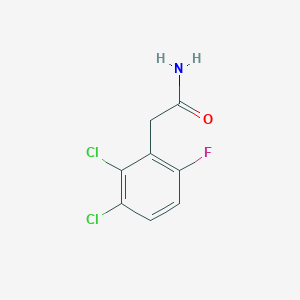


![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
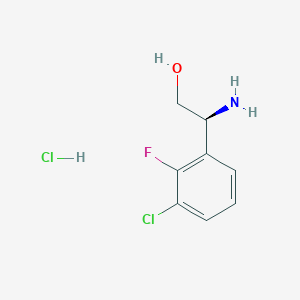
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)

